
(2-氯-6-氟喹啉-3-基)甲醇
描述
(2-Chloro-6-fluoroquinolin-3-yl)methanol is a useful research compound. Its molecular formula is C10H7ClFNO and its molecular weight is 211.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-6-fluoroquinolin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-6-fluoroquinolin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌特性
- 环丙沙星甲醇半水合物:与(2-氯-6-氟喹啉-3-基)甲醇相关的化合物环丙沙星作为氟喹诺酮类药物显示出抗菌特性。该分子在固态中以两倍旋转轴上的无序甲醇分子形式存在为两性离子 (Li et al., 2006).
合成和抗菌效力
- 具有抗菌活性的喹啉类衍生物:一项研究合成了一系列与(2-氯-6-氟喹啉-3-基)甲醇相关的化合物,显示出对各种病原体的广谱抗菌活性,表明它们作为抗菌研究中的新先导分子的潜力 (Desai et al., 2012).
对表面电势和张力的影响
- 卤代衍生物和表面性质:对包括6-氟喹啉在内的异构卤代衍生物的研究表明它们对水溶液的表面电势和张力的影响,这在材料科学和表面化学应用中可能是相关的 (Kamieński et al., 1967).
生物医学分析中的荧光
- 用于生物医学分析的新型荧光团:一项关于结构与(2-氯-6-氟喹啉-3-基)甲醇相似的6-甲氧基-4-喹啉的研究,突出了其在各种pH范围内的强荧光和稳定性,使其适用于生物医学分析和荧光标记 (Hirano et al., 2004).
电荷密度和分子间相互作用
- 相关化合物中的电荷密度分析:对2-氯-3-喹啉基甲醇等化合物中电荷密度分布的分析提供了对短Cl···Cl相互作用的见解,这对于理解分子结构和相互作用至关重要 (Hathwar & Guru Row, 2010).
有机化学中的光环化
- 芳基取代衍生物的光环化:一项研究了与(2-氯-6-氟喹啉-3-基)甲醇相关的芳基取代衍生物的光环化,通过理解激发态异构体中的空间效应,促进了对有机化学的理解 (Sakurai et al., 2003).
新型衍生物中的光物理性质
- 基于氯喹啉的查耳酮的光物理性质:含有1,2,3-三唑部分的新型基于氯喹啉的查耳酮显示出显著的光物理性质,在材料科学和光子学中提供了潜在的应用 (Singh et al., 2015).
抗疟疾应用
- 源自喹啉的抗疟疾药:取代的2-芳基-4-喹啉氨基醇的2-乙烯基合成表明,包括(2-氯-6-氟喹啉-3-基)甲醇在内的此类化合物在抗疟疾治疗中具有潜在用途 (Lutz & Sanders, 1976).
甲醇对脂质动力学的影响
- 甲醇对脂质动力学的影响:一项研究强调了甲醇如何影响脂质动力学,这对于理解跨膜蛋白和生物膜的行为至关重要,为生物医学研究提供了见解 (Nguyen et al., 2019).
选择性荧光化学传感器设计
- 金属离子的荧光传感:基于8-羟基喹啉的化学传感器的设计展示了对Cd(2+)的选择性荧光传感,展示了环境监测和分析应用的潜力 (Tang et al., 2008).
作用机制
Target of Action
It’s known that quinoline derivatives, which this compound is a part of, have been used as inhibitors of various enzymes . They exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinoline derivatives are known to interact with their targets by inhibiting enzyme activity . The presence of a fluorine atom in the quinoline structure is known to enhance the biological activity of the compounds .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their broad-spectrum activity .
Pharmacokinetics
Quinoline derivatives are generally known for their good pharmacokinetic properties .
Result of Action
Quinoline derivatives are known to exhibit antibacterial, antineoplastic, and antiviral activities .
生化分析
Cellular Effects
The effects of (2-Chloro-6-fluoroquinolin-3-yl)methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in cell growth and apoptosis. Additionally, it can disrupt normal cellular metabolism, leading to altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of (2-Chloro-6-fluoroquinolin-3-yl)methanol involves several key processes. At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to inhibit enzymes is particularly noteworthy, as it can lead to the accumulation or depletion of specific metabolites within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Chloro-6-fluoroquinolin-3-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of (2-Chloro-6-fluoroquinolin-3-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
(2-Chloro-6-fluoroquinolin-3-yl)methanol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in their concentrations within the cell. These alterations can have significant effects on cellular metabolism and function .
Transport and Distribution
The transport and distribution of (2-Chloro-6-fluoroquinolin-3-yl)methanol within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of (2-Chloro-6-fluoroquinolin-3-yl)methanol is essential for its function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s activity, as it may interact with different biomolecules depending on its location within the cell. For instance, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular metabolism .
属性
IUPAC Name |
(2-chloro-6-fluoroquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-4,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLWQCOYLXZRAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1F)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444366 | |
| Record name | (2-chloro-6-fluoroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017403-67-6 | |
| Record name | (2-chloro-6-fluoroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



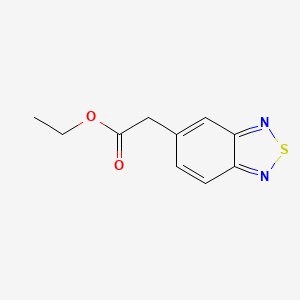
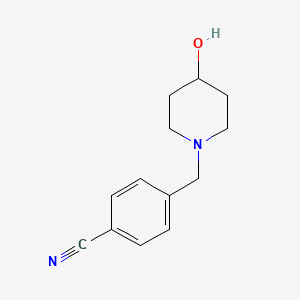
![3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide](/img/structure/B1600557.png)
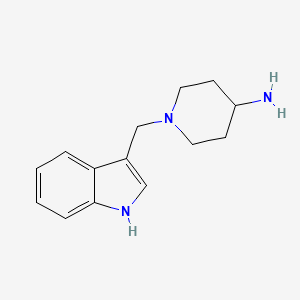



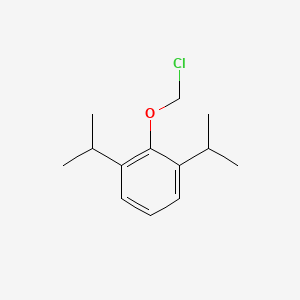
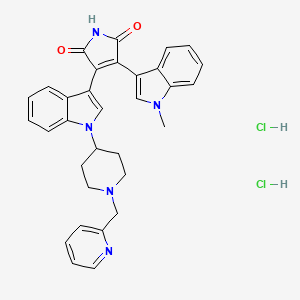

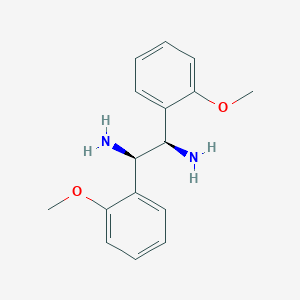
![Ethyl 2-(7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B1600570.png)
![7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B1600572.png)
